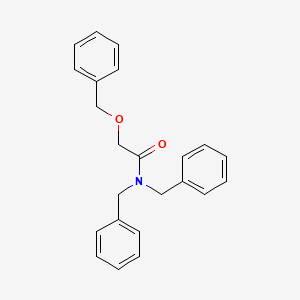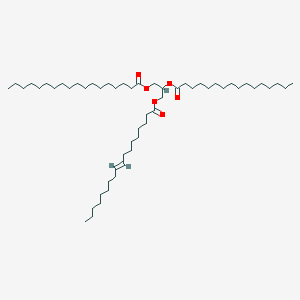![molecular formula C15H20O B14142237 Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- CAS No. 63007-34-1](/img/structure/B14142237.png)
Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- is an organic compound with the molecular formula C16H22O It is a derivative of ethanone, where the phenyl group is substituted with a 4-methylcyclohexyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the same Friedel-Crafts acylation process but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group into a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.
Scientific Research Applications
Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a component in certain polymer formulations.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-methylphenyl)-: Similar structure but lacks the cyclohexyl group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a cyclohexyl group.
Ethanone, 1-(4-methoxyphenyl)-: Contains a methoxy group instead of a cyclohexyl group.
Uniqueness
Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans- is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63007-34-1 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-[4-(4-methylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C15H20O/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h7-11,14H,3-6H2,1-2H3 |
InChI Key |
CJWVIHUTGYHFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


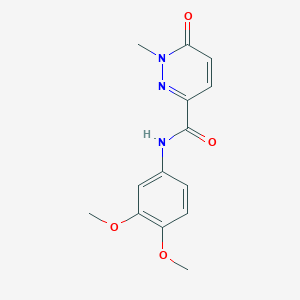
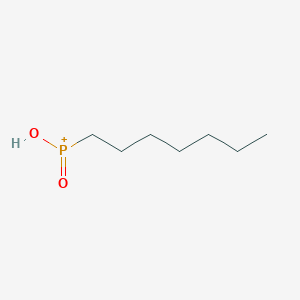
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)
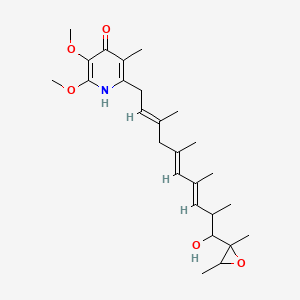
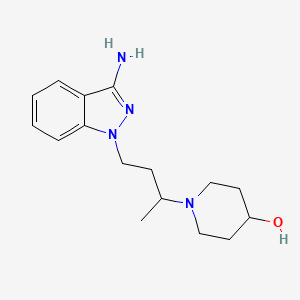
![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)

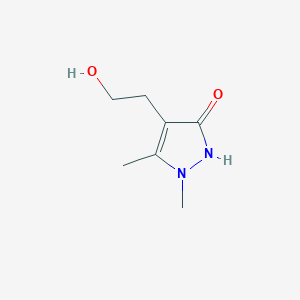
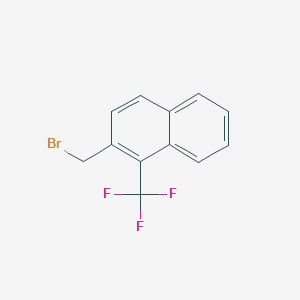
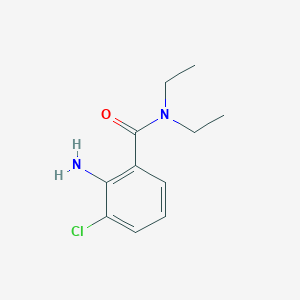
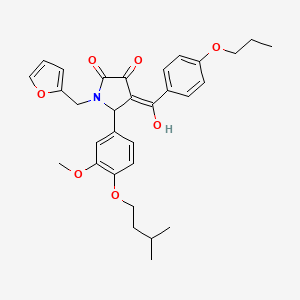
![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)
